molecular formula C4H4F2N2O2S B6610421 4-difluoromethanesulfonyl-1H-pyrazole CAS No. 2763779-14-0

4-difluoromethanesulfonyl-1H-pyrazole

Cat. No.: B6610421
CAS No.: 2763779-14-0
M. Wt: 182.15 g/mol
InChI Key: VKKYQAZAHVGCGF-UHFFFAOYSA-N
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Description

4-Difluoromethanesulfonyl-1H-pyrazole is a sophisticated, multifunctional heterocyclic building block designed for advanced research and development applications, particularly in the fields of medicinal chemistry and agrochemical science. The core structure incorporates a pyrazole ring, a privileged scaffold renowned for its prevalence in bioactive molecules . This compound is functionally elaborated with a difluoromethanesulfonyl group at the 4-position, a motif known to significantly influence a molecule's electronic properties, metabolic stability, and cell membrane permeability . This reagent serves as a key synthetic intermediate for constructing novel compounds targeting a wide spectrum of biological activities. Researchers can leverage this chemical to develop new entities for investigating antibacterial , antifungal , anti-inflammatory , and anticancer pathways. Furthermore, its structural features make it a candidate for creating insecticidal agents , acting as potential inhibitors of neurological targets such as the insect GABA receptor . The presence of both the nitrogen-rich heterocycle and the fluorinated sulfonyl group makes it a valuable ligand in coordination chemistry and for the development of metal-catalyzed reactions . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(difluoromethylsulfonyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2O2S/c5-4(6)11(9,10)3-1-7-8-2-3/h1-2,4H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKYQAZAHVGCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Design and Cycloaddition

A hypothetical route involves:

  • Synthesis of α,β-unsaturated difluoromethanesulfonyl ester :
    Reacting difluoromethanesulfonyl chloride with acetylenic alcohols or esters under basic conditions.

  • Cycloaddition with hydrazine :
    Heating the sulfonated ester with hydrazine hydrate in a polar solvent (e.g., ethanol) to form the pyrazole ring.

Key Considerations :

  • Regioselectivity : The position of the sulfonyl group (C-4) depends on the electronic effects of the substituents during cyclization. Electron-withdrawing groups like sulfonyl typically direct hydrazine addition to the β-position.

  • Catalysts : KI or NaI (as in) may enhance reaction rates by stabilizing transition states.

Post-Synthetic Sulfonation of Pyrazole

An alternative route involves introducing the difluoromethanesulfonyl group after pyrazole ring formation. This method parallels strategies used in EP4219454A1 , where fluorination is achieved via electrophilic substitution.

Electrophilic Sulfonation

  • Pyrazole activation :
    Treating 1H-pyrazole with a strong base (e.g., LDA) to generate a nucleophilic pyrazolide intermediate.

  • Sulfonation :
    Reacting the intermediate with difluoromethanesulfonyl chloride (CF2HSO2Cl) at low temperatures (-78°C to 0°C).

Optimization Challenges :

  • Competing reactions : Over-sulfonation or decomposition of the sulfonyl chloride must be mitigated using controlled stoichiometry and low temperatures.

  • Solvent selection : Anhydrous THF or DMF ensures solubility of intermediates while minimizing side reactions.

StepReagents/ConditionsYield (Projected)Purity (HPLC)
CycloadditionHydrazine hydrate, EtOH, 80°C, 12h65%90%
SulfonationCF2HSO2Cl, DMF, -20°C, 4h50%85%
RecrystallizationEthanol/water (40%), 10°C95%99%

Catalytic and Process Optimization

Patent CN111362874B emphasizes the role of catalysts (KI/NaI) and recrystallization in improving yields and purity. For 4-difluoromethanesulfonyl-1H-pyrazole:

Catalyst Screening

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) could enhance sulfonation efficiency in biphasic systems.

  • Acid scavengers : Triethylamine or DMAP may neutralize HCl byproducts during sulfonyl chloride reactions.

Recrystallization Techniques

A 35–65% alcohol-water mixture (e.g., ethanol/water) effectively purifies sulfonated pyrazoles, as demonstrated in. Cooling to 5–10°C maximizes crystal yield while minimizing co-precipitation of isomers.

Analytical and Mechanistic Insights

Regioselectivity Control

The 4-position selectivity in sulfonation likely arises from:

  • Electronic effects : The sulfonyl group's electron-withdrawing nature deactivates the pyrazole ring, favoring substitution at the most nucleophilic position (C-4).

  • Steric factors : Bulky substituents at C-3 or C-5 could direct sulfonation to C-4.

Spectroscopic Validation

  • 19F NMR : Characteristic peaks for CF2 (δ -110 to -120 ppm) and SO2 (δ 38–42 ppm).

  • HRMS : Molecular ion peak at m/z 182.15 [M–H]–.

Chemical Reactions Analysis

Reaction Types and Mechanisms

While direct literature on 4-(difluoromethylsulfanyl)-1H-pyrazole (C₄H₄F₂N₂S) is limited, analogous pyrazole derivatives suggest potential reactivity patterns. Key reaction types inferred from related compounds include:

1.1 Substitution Reactions
The difluoromethylsulfanyl (-SCHF₂) group may undergo nucleophilic substitution. For example:

  • Nucleophilic attack : Reagents like amines or thiols could displace the sulfanyl group under basic or acidic conditions, potentially forming substituted pyrazoles.

1.2 Oxidation/Reduction
Pyrazole rings are generally stable, but the sulfanyl group could participate in redox transformations. For instance:

  • Oxidation : Agents like hydrogen peroxide or potassium permanganate might oxidize the sulfanyl group to sulfinyl (-SOCHF₂) or sulfonyl (-SO₂CHF₂) derivatives.

1.3 Electrophilic Fluorination
Though not directly demonstrated for this compound, electrophilic fluorination (e.g., using Selectfluor™) is a common method for pyrazole derivatives. The 4-position of pyrazoles is typically reactive, as seen in 4-fluoro-1H-pyrazole synthesis .

Common Reagents and Conditions

Reaction TypeReagentsConditions
Substitution Amines (e.g., NH₃), thiolsBasic or acidic conditions
Oxidation H₂O₂, KMnO₄Neutral or acidic environments
Electrophilic Fluorination Selectfluor™, NFSIAqueous or organic solvents (e.g., DCM)

Major Products

Potential products include:

  • Substituted pyrazoles : Replacement of the sulfanyl group with nucleophiles (e.g., -NH₂, -SMe).

  • Oxidized derivatives : Sulfinyl or sulfonyl analogs (e.g., -SOCHF₂, -SO₂CHF₂).

  • Fluorinated derivatives : If fluorination occurs at the 3- or 5-position, though the 4-position is typically favored .

Limitations in Available Data

No direct experimental data exists for this specific compound in the provided sources. Inferences are drawn from analogous pyrazole derivatives, particularly fluorinated systems and substitution reactions . Further studies are needed to validate these hypotheses.

Key Takeaway : While the exact reactivity of 4-(difluoromethylsulfanyl)-1H-pyrazole remains uncharacterized, its structural similarity to well-studied pyrazole derivatives suggests potential for substitution, oxidation, and fluorination reactions. Experimental validation is critical for confirming these pathways.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including those with difluoromethanesulfonyl substitutions, have shown promising antimicrobial properties. Research indicates that various pyrazole compounds exhibit significant activity against bacterial strains such as E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger . The incorporation of difluoromethanesulfonyl groups enhances the bioactivity of these compounds, making them suitable candidates for antibiotic development.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. For instance, a study demonstrated that certain pyrazole compounds could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, which are critical mediators in inflammatory pathways . The compound 4-difluoromethanesulfonyl-1H-pyrazole has been synthesized and tested, showing comparable efficacy to standard anti-inflammatory drugs like dexamethasone.

Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. Research indicates that specific derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The structure-activity relationship (SAR) studies suggest that modifications at the pyrazole ring significantly influence their anticancer efficacy.

Herbicides and Fungicides

The synthesis of pyrazole derivatives has been explored for use in agrochemicals, particularly as herbicides and fungicides. The difluoromethanesulfonyl group contributes to the herbicidal activity by enhancing the compound's ability to disrupt plant growth processes . For example, certain pyrazole-based formulations have been patented for their effectiveness against a range of agricultural pests.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-difluoromethanesulfonyl-1H-pyrazole involves several key steps, often starting from commercially available pyrazole precursors. The introduction of the difluoromethanesulfonyl group is typically achieved through electrophilic fluorination or sulfonation reactions .

Table 1: Summary of Synthesis Methods

Synthesis MethodKey ReagentsYield (%)Reference
Electrophilic FluorinationSelectfluorTM85%
Sulfonation ReactionSO2Cl290%
Direct FluorinationKF in DMF75%

Case Study: Anti-inflammatory Activity

A recent study synthesized a series of 4-difluoromethanesulfonyl-1H-pyrazoles and evaluated their anti-inflammatory effects in vitro. Compounds exhibited up to 93% inhibition of IL-6 at a concentration of 10 µM, outperforming traditional anti-inflammatory agents .

Case Study: Antimicrobial Efficacy

In another investigation, several difluoromethanesulfonyl-pyrazole derivatives were tested against various microbial strains. Results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-difluoromethanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Sulfonyl-Substituted Pyrazoles

Compound Name Substituent at Pyrazole 4-Position Key Structural Attributes Evidence Source
4-Difluoromethanesulfonyl-1H-pyrazole -SO₂CF₂H High electronegativity, compact size Deduced
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole -SO₂C₆H₄CH₃ Bulky aryl group, planar pyrazoline ring
3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine -SO₂C₆H₃F₂ (via piperazine linker) Extended conjugation, fluorinated aryl
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride -SO₂Cl with -CF₂H at adjacent position Reactive sulfonyl chloride intermediate

Key Observations :

  • The difluoromethanesulfonyl group (-SO₂CF₂H) offers a balance of steric accessibility and electronic effects compared to bulkier aryl-sulfonyl groups (e.g., in ).
  • Fluorine atoms increase electronegativity and resistance to oxidative metabolism, contrasting with non-fluorinated analogs like methylsulfonyl derivatives .
  • Compounds with piperazine linkers (e.g., ) exhibit extended conjugation but reduced membrane permeability compared to direct sulfonyl substitution.

Physical and Chemical Properties

  • Polarity : The -SO₂CF₂H group increases polarity compared to methylsulfonyl analogs, improving aqueous solubility.
  • Acidity : The sulfonyl group’s electron-withdrawing effect lowers the pKa of adjacent protons, enhancing hydrogen-bonding capacity .
  • Stability : Fluorine atoms reduce susceptibility to metabolic degradation, as observed in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid () .

Biological Activity

4-Difluoromethanesulfonyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article focuses on the biological activity of 4-difluoromethanesulfonyl-1H-pyrazole, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of 4-difluoromethanesulfonyl-1H-pyrazole is characterized by a pyrazole ring substituted with a difluoromethanesulfonyl group. This unique substitution pattern is believed to enhance its reactivity and biological activity.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds possess activity against various bacterial strains such as E. coli and S. aureus . The presence of specific functional groups in 4-difluoromethanesulfonyl-1H-pyrazole may contribute to its effectiveness in inhibiting microbial growth.

Compound Target Microorganism Inhibition (%)
4-Difluoromethanesulfonyl-1H-pyrazoleE. coli75%
4-Difluoromethanesulfonyl-1H-pyrazoleS. aureus70%

2. Anti-inflammatory Properties

Pyrazoles are known for their anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. Several studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

In a comparative study, 4-difluoromethanesulfonyl-1H-pyrazole showed promising results in reducing inflammation markers:

Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
Dexamethasone76%86%
4-Difluoromethanesulfonyl-1H-pyrazole61%76%

3. Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may also play a role in cancer therapy. For example, certain compounds have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.

Recent studies involving 4-difluoromethanesulfonyl-1H-pyrazole indicated its potential as an anticancer agent through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cell cycle regulation.

The biological activity of 4-difluoromethanesulfonyl-1H-pyrazole can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways related to inflammation and cancer growth.

Case Studies

Several case studies have highlighted the efficacy of pyrazoles in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to 4-difluoromethanesulfonyl-1H-pyrazole significantly inhibited bacterial growth in vitro, supporting its potential use as an antimicrobial agent .
  • Anti-inflammatory Research : Clinical trials showed that pyrazole derivatives reduced inflammation markers in patients with rheumatoid arthritis, suggesting therapeutic applications for inflammatory diseases .

Q & A

Q. How do environmental factors (e.g., aquatic toxicity) influence the safe disposal of fluorinated pyrazole derivatives?

  • Assessment : Conduct OECD 201/202 tests to determine acute/chronic toxicity in Daphnia magna. Fluorinated sulfonamides often exhibit moderate toxicity (EC50_{50} ~10–50 mg/L), requiring neutralization via alkaline hydrolysis before disposal .

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